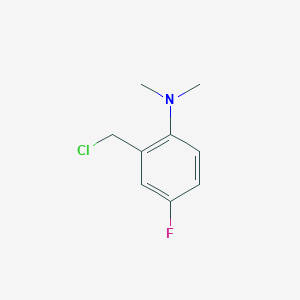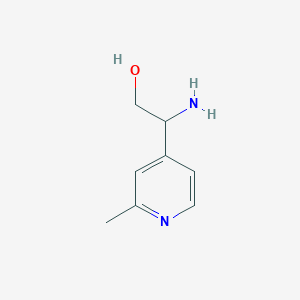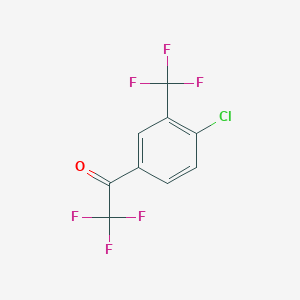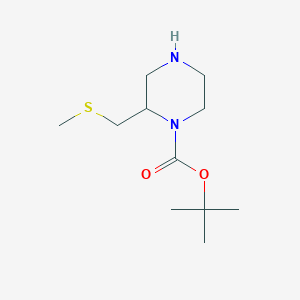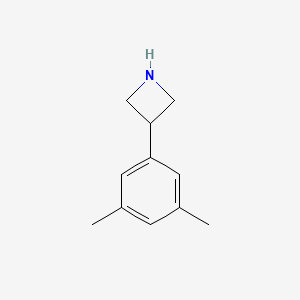
3-(3,5-Dimethylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 3,5-dimethylphenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the most efficient methods for synthesizing azetidines involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method allows for the functionalization of azetidines under specific reaction conditions.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This approach is straightforward and efficient.
Microwave Irradiation: A one-pot synthesis of azetidines can be achieved using microwave irradiation, which involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide.
Industrial Production Methods:
Cyclization and Nucleophilic Substitution: Industrial production often involves cyclization and nucleophilic substitution reactions, which are scalable and cost-effective.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert azetidines into their corresponding amines.
Substitution: Azetidines are known to participate in substitution reactions, particularly nucleophilic substitutions, due to the ring strain and the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation Products: Oxidation typically yields more complex nitrogen-containing heterocycles.
Reduction Products: Reduction yields primary or secondary amines.
Substitution Products: Substitution reactions can yield a variety of functionalized azetidines.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitrogen atom in the azetidine ring can interact with various enzymes and receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness of 3-(3,5-Dimethylphenyl)azetidine:
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-9(2)5-10(4-8)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |
InChI-Schlüssel |
BYKPACZMUBWLNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


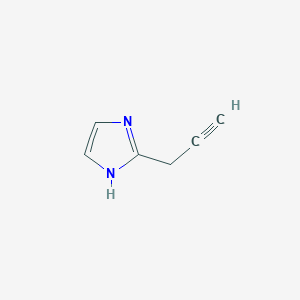

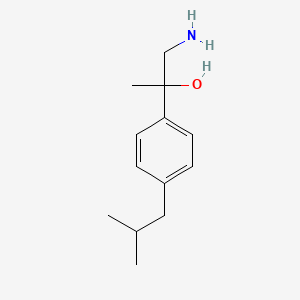
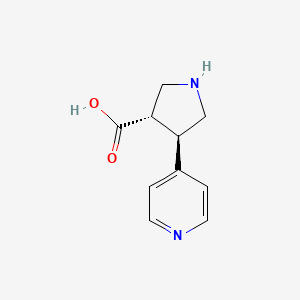
![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)
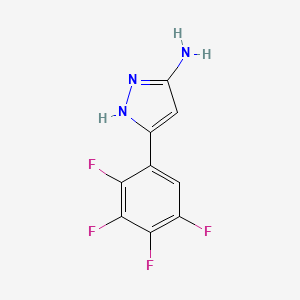

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)
